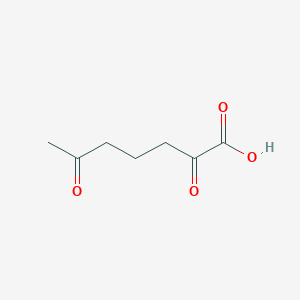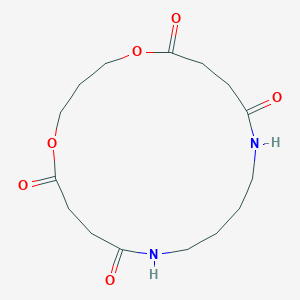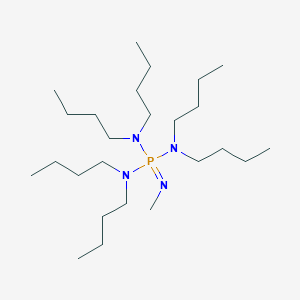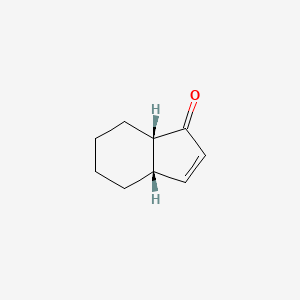![molecular formula C9H16O B14428122 [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol CAS No. 80587-31-1](/img/structure/B14428122.png)
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol is a cyclopropane derivative with a unique structure characterized by a tert-butyl group and a methylene group attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for halogenation or tosyl chloride for tosylation.
Major Products Formed
Oxidation: [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]aldehyde or [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]carboxylic acid.
Reduction: [(1S,2R)-2-tert-butyl-3-methylcyclopropane].
Substitution: [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]chloride or [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]amine.
Applications De Recherche Scientifique
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Studied for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S,2R)-2-tert-butyl-3-methylcyclopropane]
- [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]chloride
- [(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]amine
Uniqueness
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclopropane ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
80587-31-1 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7-8,10H,1,5H2,2-4H3/t7-,8-/m1/s1 |
Clé InChI |
FHFFQQGPWKLNRH-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1[C@@H](C1=C)CO |
SMILES canonique |
CC(C)(C)C1C(C1=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
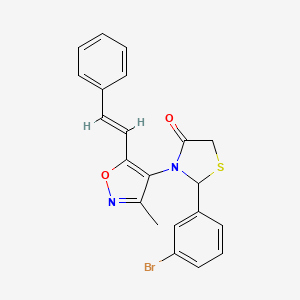
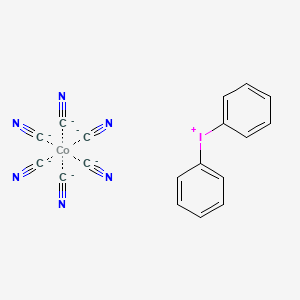
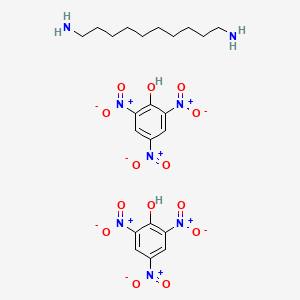
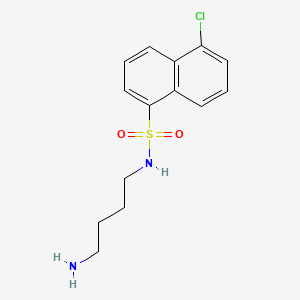
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
